Diethyl(acetylamino)(undecyl)propanedioate
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Overview
Description
Diethyl(acetylamino)(undecyl)propanedioate is an organic compound with the molecular formula C20H37NO5 It is a derivative of propanedioic acid, featuring an acetylamino group and an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(acetylamino)(undecyl)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as undecyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl(acetylamino)(undecyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Diethyl(acetylamino)(undecyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(acetylamino)(undecyl)propanedioate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The undecyl chain provides hydrophobic interactions, which can affect the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: A similar compound with a shorter alkyl chain.
Diethyl propanedioate: Lacks the acetylamino group and undecyl chain.
Diethyl malonate: A simpler ester without additional functional groups.
Uniqueness
Diethyl(acetylamino)(undecyl)propanedioate is unique due to its combination of an acetylamino group and a long undecyl chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5440-58-4 |
---|---|
Molecular Formula |
C20H37NO5 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-undecylpropanedioate |
InChI |
InChI=1S/C20H37NO5/c1-5-8-9-10-11-12-13-14-15-16-20(21-17(4)22,18(23)25-6-2)19(24)26-7-3/h5-16H2,1-4H3,(H,21,22) |
InChI Key |
HVWQCYFCHMMOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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